molecular formula C7H8N4S2 B2635929 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 2241139-79-5

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B2635929
CAS No.: 2241139-79-5
M. Wt: 212.29
InChI Key: YODZHRVZRPDZIK-UHFFFAOYSA-N
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Description

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a heterocyclic compound with a unique structure that includes both amino and disulfanylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves the reaction of uracil derivatives with appropriate reagents. One common method involves the reaction of uracil with methyl formate, followed by amination and formylation reactions . The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form disulfide derivatives.

    Reduction: Reduction reactions can convert the disulfanylidene groups to thiol groups.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include disulfide derivatives, thiol derivatives, and substituted pyrimidine compounds

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes and nucleic acids. The amino and disulfanylidene groups can form hydrogen bonds and other interactions with these targets, affecting their function and activity. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1,3-dimethyl-2,4-disulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is unique due to the presence of both amino and disulfanylidene groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are advantageous.

Properties

IUPAC Name

4-amino-1,3-dimethyl-2,6-bis(sulfanylidene)pyrimidine-5-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4S2/c1-10-5(9)4(3-8)6(12)11(2)7(10)13/h9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YODZHRVZRPDZIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=S)N(C1=S)C)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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